molecular formula C14H13ClF3NO B3024278 (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride CAS No. 1185096-87-0

(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride

Cat. No.: B3024278
CAS No.: 1185096-87-0
M. Wt: 303.71 g/mol
InChI Key: URFDMOXXSRRAAE-UHFFFAOYSA-N
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Description

(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C14H13ClF3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy group, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-(trifluoromethyl)phenol with benzylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Chemistry: In chemistry, (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating compounds with specific properties .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It is often used in the development of new pharmaceuticals and as a tool for understanding biochemical pathways .

Medicine: The compound has potential therapeutic applications due to its unique structure. It is being investigated for its potential use in treating various medical conditions, including neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials and coatings.

Mechanism of Action

The mechanism of action of (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, making it effective in modulating various biochemical pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

  • (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine
  • (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanol
  • (3-(4-(Trifluoromethyl)phenoxy)phenyl)acetic acid

Uniqueness: (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride stands out due to its hydrochloride form, which enhances its solubility and stability. The presence of the trifluoromethyl group also imparts unique chemical and biological properties, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

[3-[4-(trifluoromethyl)phenoxy]phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO.ClH/c15-14(16,17)11-4-6-12(7-5-11)19-13-3-1-2-10(8-13)9-18;/h1-8H,9,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFDMOXXSRRAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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